

# Part 1: Foundational Analysis - Confirming the Molecular Blueprint

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## Compound of Interest

Compound Name: *[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol*

CAS No.: 1017445-06-5

Cat. No.: B3374181

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The initial phase of any structure elucidation is to confirm the molecular formula and identify the constituent functional groups. This establishes the fundamental building blocks that will be assembled in the subsequent, more detailed analyses.

## High-Resolution Mass Spectrometry (HRMS)

**Expertise & Experience:** Before delving into complex NMR correlations, it is paramount to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the theoretical mass of potential formulas. For the title compound, with a proposed formula of C<sub>12</sub>H<sub>17</sub>NO<sub>2</sub>, we expect a specific mass-to-charge ratio ([M+H]<sup>+</sup>).

**Trustworthiness:** The accuracy of modern TOF mass analyzers (typically < 5 ppm) provides a high degree of confidence in the assigned molecular formula, ruling out other potential

elemental compositions that might have the same nominal mass.

Predicted Mass Spectrometry Data:

Ion	Formula	Calculated m/z	Expected Observation
<b>[M+H]<sup>+</sup></b>	<b>C<sub>12</sub>H<sub>18</sub>NO<sub>2</sub><sup>+</sup></b>	<b>208.13321</b>	<b>A high-intensity ion within 5 ppm of this value.</b>

| [M+Na]<sup>+</sup> | C<sub>12</sub>H<sub>17</sub>NO<sub>2</sub>Na<sup>+</sup> | 230.11515 | An adduct ion, often observed with ESI. |

Experimental Protocol: LC-MS/MS Analysis

- **Sample Preparation:** Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
- **Instrumentation:** Utilize an LC-MS/MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).
- **Chromatography (Optional but Recommended):** Inject the sample onto a C18 reverse-phase column to ensure sample purity before it enters the mass spectrometer.
- **Mass Spectrometry Parameters:**
  - **Ionization Mode:** Positive ESI.
  - **Scan Range:** 50-500 m/z.
  - **Capillary Voltage:** ~3.5 kV.
  - **Source Temperature:** ~120 °C.
  - **Data Acquisition:** Acquire full scan data to identify the parent ion. Subsequently, perform fragmentation (MS/MS) on the parent ion to aid in structural confirmation.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds within the molecule.[3] For **[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol**, we anticipate characteristic stretches for the alcohol O-H, aromatic and aliphatic C-H, ether C-O, and aromatic C=C bonds. The presence of a broad O-H stretch is particularly diagnostic for the alcohol moiety.[3][4]

Trustworthiness: The presence or absence of these key bands provides a quick and reliable validation of the major functional groups proposed in the structure.

Predicted Infrared Absorption Bands:

Functional Group	Vibrational Mode	**Expected Wavenumber (cm <sup>-1</sup> ) **	Intensity/Shape
<b>Alcohol</b>	<b>O-H Stretch</b>	<b>3400 - 3200</b>	<b>Strong, Broad</b>
Aromatic C-H	C-H Stretch	3100 - 3000	Medium
Aliphatic C-H	C-H Stretch	3000 - 2850	Medium
Aromatic C=C	C=C Stretch	1610 - 1580 & 1500 - 1450	Medium, Sharp
Ether (Aryl-Alkyl)	C-O Stretch	~1245	Strong

| Alcohol (Primary) | C-O Stretch | ~1050 | Strong |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

- **Sample Preparation:** Grind a small amount (~1-2 mg) of the solid sample with spectroscopic grade potassium bromide (KBr) powder.
- **Pellet Formation:** Press the mixture into a thin, transparent pellet using a hydraulic press.

- Data Acquisition: Record a background spectrum of a pure KBr pellet. Then, place the sample pellet in the spectrometer's sample holder and record the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .<sup>[5]</sup>

## Part 2: High-Resolution NMR Spectroscopy - Assembling the Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Through a series of one- and two-dimensional experiments, it is possible to map the complete carbon skeleton and the precise arrangement of all hydrogen atoms.

### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

Expertise & Experience:  $^1\text{H}$  NMR provides information about the chemical environment, number, and connectivity of protons, while  $^{13}\text{C}$  NMR reveals the same for the carbon atoms. The predicted chemical shifts are based on the known effects of electron-donating and withdrawing groups and the magnetic anisotropy of the aromatic ring. The methoxy group on the phenyl ring is electron-donating, which will shield the ortho and para protons, shifting them upfield. The nitrogen atom will deshield the adjacent protons on the pyrrolidine ring.

Trustworthiness: The combination of chemical shift, integration (for  $^1\text{H}$ ), and multiplicity provides a highly detailed fingerprint of the molecule. The self-consistency of the data across both  $^1\text{H}$  and  $^{13}\text{C}$  spectra is a key validation check.

Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data (in  $\text{CDCl}_3$ ):

Table 1: Predicted  $^1\text{H}$  NMR Data

Proton(s)	Predicted $\delta$ (ppm)	Multiplicity	Integration	Assignment Rationale
<b>OH</b>	<b>~1.5 - 2.5</b>	<b>Broad Singlet</b>	<b>1H</b>	<b>Exchangeable proton of the alcohol.</b>
Ar-H (ortho to OMe)	~6.85	Doublet	2H	Shielded by electron-donating OMe group.
Ar-H (ortho to N)	~6.75	Doublet	2H	Shielded by OMe, deshielded by N.
OMe	~3.76	Singlet	3H	Characteristic shift for aryl methoxy protons.
CH <sub>2</sub> -O	~3.60	Multiplet	2H	Protons on the carbon bearing the OH group.
N-CH <sub>2</sub> (Pyrrolidine)	~3.20 - 3.50	Multiplet	4H	Protons adjacent to the nitrogen atom.
CH (Pyrrolidine)	~2.50	Multiplet	1H	Methine proton at the 3-position.

| CH<sub>2</sub> (Pyrrolidine) | ~1.80 - 2.20 | Multiplet | 2H | Remaining pyrrolidine ring protons. |

Table 2: Predicted <sup>13</sup>C NMR Data

Carbon(s)	Predicted $\delta$ (ppm)	Assignment Rationale
<b>Ar-C (C-OMe)</b>	<b>~152</b>	<b>Aromatic C attached to electron-donating OMe.</b>
Ar-C (C-N)	~142	Aromatic C attached to N.
Ar-CH	~118	Aromatic CH ortho to N.
Ar-CH	~114	Aromatic CH ortho to OMe.
CH <sub>2</sub> -OH	~65	Aliphatic carbon attached to oxygen.
OCH <sub>3</sub>	~55	Methoxy carbon.
N-CH <sub>2</sub>	~50 - 54	Pyrrolidine carbons adjacent to nitrogen.
CH	~40	Methine carbon of the pyrrolidine ring.

| CH<sub>2</sub> | ~30 | Remaining pyrrolidine ring carbon. |

## 2D NMR for Unambiguous Connectivity

Expertise & Experience: While 1D NMR provides a wealth of information, 2D NMR experiments are essential for definitively connecting the pieces. They resolve ambiguities that may arise from overlapping signals in the 1D spectra.

- COSY (Correlation Spectroscopy): Identifies proton-proton (<sup>1</sup>H-<sup>1</sup>H) couplings, typically between protons on adjacent carbons. This will be crucial for tracing the connectivity within the pyrrolidine ring.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the

different fragments of the molecule. For instance, it will show a correlation between the N-CH<sub>2</sub> protons of the pyrrolidine ring and the aromatic carbon attached to the nitrogen (Ar-C), thus confirming the N-aryl linkage.

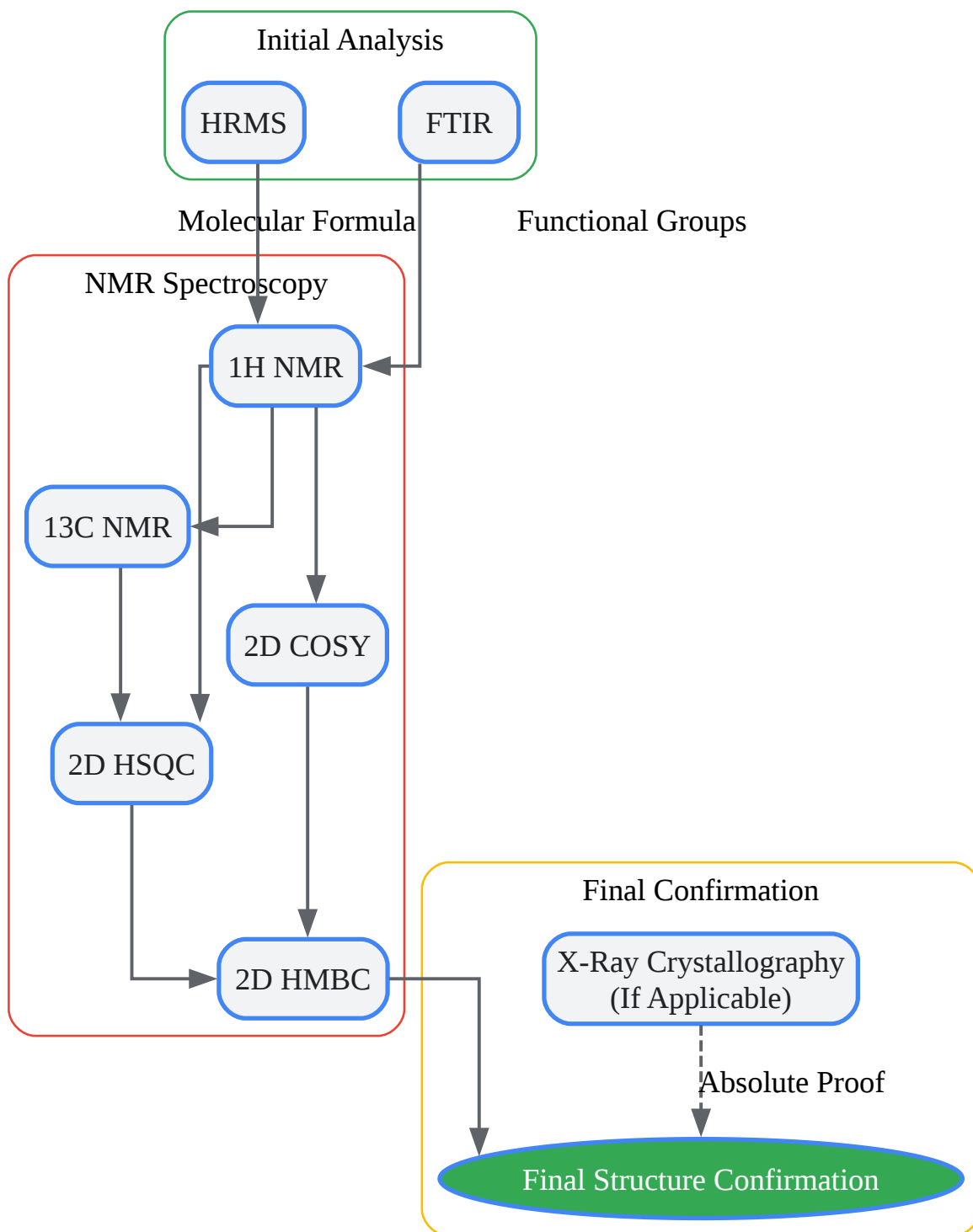
**Trustworthiness:** The interlocking network of correlations from these 2D experiments provides a self-validating system. A proposed structure must be consistent with every observed correlation in the COSY, HSQC, and HMBC spectra.

#### Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:**
  - Acquire standard <sup>1</sup>H and <sup>13</sup>C{<sup>1</sup>H} spectra.
  - Acquire 2D gCOSY, gHSQC, and gHMBC spectra using standard pulse programs. The number of scans and experiment time will vary depending on the sample concentration and spectrometer sensitivity.
- **Data Processing:** Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

## Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:



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Caption: Workflow for the structure elucidation of **[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol**.

## Key HMBC Correlations for Structural Assembly

The HMBC experiment is critical for piecing together the molecular puzzle. The following diagram illustrates the most important expected correlations.

Caption: Key expected HMBC correlations for structural confirmation.

## Part 3: Absolute Structure Confirmation - X-Ray Crystallography

**Expertise & Experience:** For chiral molecules like the title compound (which has a stereocenter at the 3-position of the pyrrolidine ring), or for cases where NMR data might be ambiguous, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.<sup>[6][7]</sup> It determines the precise three-dimensional arrangement of atoms in the solid state, including relative and absolute stereochemistry.

**Trustworthiness:** An X-ray crystal structure is considered the "gold standard" in chemical characterization, providing a definitive and irrefutable model of the molecule. The quality of the structure is validated by statistical parameters such as the R-factor.

**Experimental Protocol:** Single-Crystal X-Ray Diffraction

- **Crystal Growth:** Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- **Data Collection:** Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector.<sup>[1]</sup>
- **Structure Solution and Refinement:** The diffraction data is used to solve the electron density map of the molecule, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

## Conclusion

The comprehensive structural elucidation of **[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol** relies on a synergistic and hierarchical application of modern analytical techniques. By systematically integrating data from High-Resolution Mass Spectrometry, FTIR, and a suite of 1D and 2D NMR experiments, a highly confident structural assignment can be achieved. Each technique provides a layer of validation for the others, creating a robust and self-consistent dataset. For absolute proof of stereochemistry and conformation, single-crystal X-ray diffraction remains the definitive method. This guide provides the strategic framework and practical protocols necessary for researchers to confidently and accurately characterize this and other novel chemical entities, a critical step in the journey of drug discovery and development.

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